3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the fluoroquinolone-derived class, characterized by a 1,4-dihydroquinolin-4-one core with strategic substitutions influencing its physicochemical and pharmacological properties. Key structural features include:
- Position 1: An ethyl group, which may enhance metabolic stability compared to cyclopropyl or benzyl substituents in analogs.
- Position 6: Fluorine, a common substituent in quinolones to enhance antibacterial activity and membrane penetration.
Synthetic routes for analogous compounds involve coupling benzenesulfonyl or aroyl halides to amine intermediates in dichloromethane/ethanol mixtures under argon, followed by chromatography and recrystallization .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-2-30-18-26(36(34,35)21-10-6-7-19(28)15-21)27(33)22-16-23(29)25(17-24(22)30)32-13-11-31(12-14-32)20-8-4-3-5-9-20/h3-10,15-18H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBRJGQVGKBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoline core structure and includes various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one. Its molecular formula is with a molecular weight of approximately 462.96 g/mol. The structure includes a sulfonyl group, a fluorine atom, and a piperazinyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClFN2O3S |
| Molecular Weight | 462.96 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzymatic activity.
- Receptor Binding : The piperazinyl group enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
- DNA Intercalation : The quinoline core can intercalate into DNA, which may inhibit DNA replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains due to its ability to disrupt cellular processes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies show that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, in vitro assays revealed significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT29).
Neuropharmacological Effects
The piperazinyl component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for antidepressant and anxiolytic effects, indicating that this compound might modulate serotonin receptors or other neurotransmitter systems.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A study on a related quinoline derivative showed significant inhibition of topoisomerase II, suggesting that the compound could be an effective anticancer agent by preventing DNA replication.
- Case Study 2 : Another investigation reported that a structurally similar compound exhibited potent antimicrobial activity against Gram-positive bacteria, supporting the hypothesis that the target compound may share similar properties.
Comparative Analysis
To better understand the unique features of this compound, it is essential to compare it with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(4-chlorobenzenesulfonyl)-1-methylquinolin | Methyl substitution instead of ethyl | Potential antitumor activity |
| 7-(4-piperidinyl)-6-fluoroquinolin | Lacks sulfonyl group | Antidepressant properties |
| 2-(3-chlorophenyl)quinolin | Different phenyl substitution | Antimicrobial activity |
The unique combination of substituents in the target compound enhances both its chemical reactivity and biological activity profile compared to these analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares the target compound with key analogs, focusing on substituent-driven differences and hypothesized biological implications:
Key Observations:
Position 1 Substitutions: Ethyl (target) vs. cyclopropyl (classic quinolones): Ethyl may reduce DNA gyrase affinity but improve metabolic stability compared to cyclopropyl, which is prone to oxidative metabolism .
Position 7 Modifications: 4-Phenylpiperazinyl (target) vs. unsubstituted piperazinyl (Impurity D): The phenyl group enhances receptor selectivity, possibly shifting activity from bacterial targets (e.g., topoisomerase IV) to mammalian CNS receptors .
Position 3 Sulfonyl vs. Carboxylic Acid :
- The 3-chlorobenzenesulfonyl group (target) increases molecular weight and lipophilicity compared to carboxylic acid derivatives (e.g., ciprofloxacin analogs), which may reduce renal clearance but improve tissue distribution .
Research Findings and Hypotheses
- The 3-chlorobenzenesulfonyl group may reduce potency against bacteria compared to carboxylates but improve antifungal or antiviral activity .
- CNS Penetration: The 4-phenylpiperazinyl group is a hallmark of antipsychotics (e.g., aripiprazole), suggesting possible 5-HT1A or dopamine receptor modulation. This contrasts with unsubstituted piperazinyl groups in antibiotics like norfloxacin .
- Synthetic Challenges: Impurities such as 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one () highlight the need for precise coupling of benzenesulfonyl halides to avoid by-products during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
